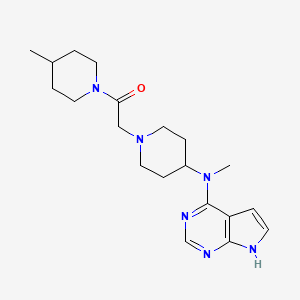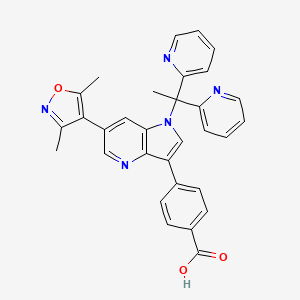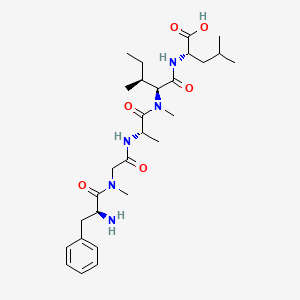
Jak1-IN-14
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Jak1-IN-14 is a selective inhibitor of Janus kinase 1 (JAK1), a member of the Janus kinase family of enzymes. These enzymes play a crucial role in the signaling pathways of various cytokines and growth factors, which are involved in processes such as hematopoiesis, immune function, and inflammation. By inhibiting JAK1, this compound can modulate these signaling pathways, making it a valuable compound in the treatment of inflammatory and autoimmune diseases, as well as certain types of cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Jak1-IN-14 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the use of structure-based pharmacophore modeling and bio-evaluation to identify potential inhibitors. This process includes molecular docking, molecular dynamics simulations, and in vitro enzyme activity tests to ensure the stability and efficacy of the compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-performance liquid chromatography (HPLC) for purification and characterization of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Jak1-IN-14 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce various functionalized analogs .
Aplicaciones Científicas De Investigación
Jak1-IN-14 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the JAK-STAT signaling pathway and its role in various chemical processes.
Biology: Employed in research to understand the biological functions of JAK1 and its involvement in cellular signaling.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases, as well as certain cancers.
Industry: Utilized in the development of new drugs and therapeutic agents targeting JAK1
Mecanismo De Acción
Jak1-IN-14 exerts its effects by selectively inhibiting the activity of JAK1. This inhibition disrupts the JAK-STAT signaling pathway, which is responsible for transmitting signals from cytokine receptors to the nucleus, leading to the expression of specific genes. By blocking this pathway, this compound can modulate immune responses and reduce inflammation .
Comparación Con Compuestos Similares
Jak1-IN-14 is compared with other JAK inhibitors, such as:
Tofacitinib: A JAK1 and JAK3 inhibitor used in the treatment of rheumatoid arthritis.
Ruxolitinib: A JAK1 and JAK2 inhibitor used for myelofibrosis and polycythemia vera.
Baricitinib: A JAK1 and JAK2 inhibitor used for rheumatoid arthritis.
Uniqueness: this compound is unique in its high selectivity for JAK1, which reduces the likelihood of off-target effects and enhances its therapeutic potential. This selectivity makes it a promising candidate for the treatment of diseases where JAK1 plays a critical role .
Propiedades
Fórmula molecular |
C20H30N6O |
|---|---|
Peso molecular |
370.5 g/mol |
Nombre IUPAC |
1-(4-methylpiperidin-1-yl)-2-[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C20H30N6O/c1-15-4-11-26(12-5-15)18(27)13-25-9-6-16(7-10-25)24(2)20-17-3-8-21-19(17)22-14-23-20/h3,8,14-16H,4-7,9-13H2,1-2H3,(H,21,22,23) |
Clave InChI |
ZBALRMIWTAQGPS-UHFFFAOYSA-N |
SMILES canónico |
CC1CCN(CC1)C(=O)CN2CCC(CC2)N(C)C3=NC=NC4=C3C=CN4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-[(E)-2-[1-[3-[1-[2-[[3-[[3-[[2-(diethylaminomethyl)phenyl]methylcarbamoyl]phenyl]carbamoyl]benzoyl]amino]ethyl]triazol-4-yl]propyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-7,8-dihydro-6H-xanthen-3-yl] cyclopropanecarboxylate;iodide](/img/structure/B12382226.png)




![disodium;2-hydroxy-5-[[4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzoate](/img/structure/B12382264.png)


![2-[4,7-bis(carboxymethyl)-10-[2-[4-[3-[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]benzo[h]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12382268.png)



![N-(2-amino-5-phenylphenyl)-5-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)pyridine-2-carboxamide](/img/structure/B12382287.png)

